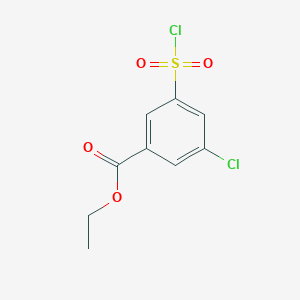
Ethyl 3-chloro-5-(chlorosulfonyl)benzoate
Übersicht
Beschreibung
Ethyl 3-chloro-5-(chlorosulfonyl)benzoate is a useful research compound. Its molecular formula is C9H8Cl2O4S and its molecular weight is 283.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 3-chloro-5-(chlorosulfonyl)benzoate is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate structure with a chlorosulfonyl group, which contributes to its reactivity and biological activity. The general chemical formula is .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical biochemical pathways. Notably, it acts as an inhibitor of dihydropteroate synthase , an enzyme crucial for folic acid synthesis in bacteria. By mimicking para-aminobenzoic acid (PABA), the compound disrupts bacterial growth and replication, making it a candidate for antimicrobial applications .
Additionally, research indicates that this compound may selectively inhibit carbonic anhydrase IX (CA IX) , an enzyme overexpressed in various cancers. This inhibition suggests potential applications in cancer therapy, targeting abnormal enzyme activity associated with tumor growth.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : The compound effectively inhibits the growth of various bacterial strains due to its structural similarity to PABA.
- Antitumor Potential : As an inhibitor of CA IX, it may play a role in treating cancers associated with this enzyme.
- Enzyme Modulation : Its ability to modulate enzyme activity highlights its potential in biochemical research and therapeutic development.
Antimicrobial Studies
A series of studies have shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in various studies:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
| Bacillus subtilis | 8 |
These results indicate that the compound is particularly effective against Bacillus subtilis and E. coli, suggesting its potential use in treating infections caused by these pathogens.
Antitumor Activity
In vitro studies have demonstrated the compound's ability to inhibit CA IX activity in cancer cell lines. The following table presents the IC50 values for different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10 |
| MDA-MB-231 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
These findings suggest that this compound may serve as a promising candidate for further development as an anticancer agent.
Eigenschaften
IUPAC Name |
ethyl 3-chloro-5-chlorosulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O4S/c1-2-15-9(12)6-3-7(10)5-8(4-6)16(11,13)14/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEZEBLIQMOCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















